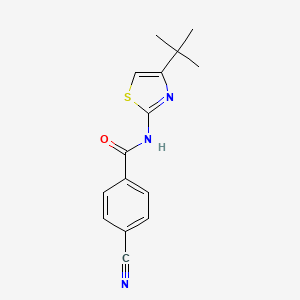

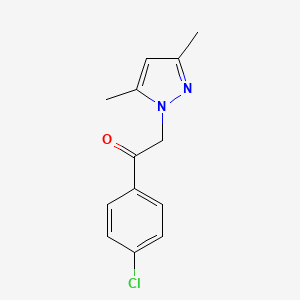

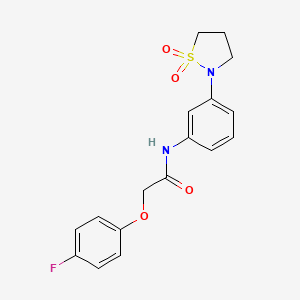

![molecular formula C17H21N7O2S B2966122 7-(4-(苄基磺酰基)哌嗪-1-基)-3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶 CAS No. 1070862-22-4](/img/structure/B2966122.png)

7-(4-(苄基磺酰基)哌嗪-1-基)-3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “7-(4-(benzylsulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” belongs to a class of compounds known as pyrimidine and fused pyrimidine derivatives . These compounds have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of them possess promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

科学研究应用

合成和作为抗高血压剂的潜力

- Bayomi 等人(1999 年)的一项研究探讨了合成一系列 1,2,4-三唑并[1,5-α]嘧啶,其中包括具有与“7-(4-(苄基磺酰基)哌嗪-1-基)-3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶”相关的结构的化合物。这些化合物在体外和体内测试中显示出有希望的抗高血压活性 (Bayomi 等人,1999 年)。

合成和化学性质

- Kolosov 等人(2015 年)专注于合成和研究各种 4,7-二氢[1,2,4]三唑并[1,5-a]嘧啶的衍生物,其结构与所讨论的化合物相似。这项研究突出了这些衍生物的生物学特性 (Kolosov 等人,2015 年)。

生物活性磺酰胺噻唑衍生物作为杀虫剂

- Soliman 等人(2020 年)的研究合成了一系列新型生物活性杂环化合物,包括三唑并[1,5-a]嘧啶衍生物。对这些化合物进行了研究,以了解它们作为杀虫剂的潜力 (Soliman 等人,2020 年)。

新型化合物的抗菌活性

- El-Agrody 等人(2001 年)合成了新型[1,2,4]三唑并[1,5-c]嘧啶衍生物并测试了它们的抗菌活性。这项研究有助于了解这些化合物在对抗微生物感染中的潜在应用 (El-Agrody 等人,2001 年)。

腺苷 A2a 受体拮抗剂

- Vu 等人(2004 年)的一项研究探讨了使用与所讨论化合物相关的[1,2,4]三唑并[1,5-a][1,3,5]三嗪衍生物作为腺苷 A2a 受体拮抗剂。这项研究对帕金森病的治疗发展有影响 (Vu 等人,2004 年)。

对癌细胞系的抗增殖活性

- Dolzhenko 等人(2008 年)的研究合成了[1,2,4]三唑并[1,5-a][1,3,5]三嗪的氟代衍生物,并评估了它们对乳腺癌、结肠癌和肺癌细胞系的抗增殖活性。这项研究有助于这些化合物在癌症治疗中的潜在应用 (Dolzhenko 等人,2008 年)。

Aurora-A 激酶抑制剂的合成

- Shaaban 等人(2011 年)开发了一种合成吡唑并[1,5-a]嘧啶和三唑并[1,5-a]嘧啶的方法,并引入了苯磺酰基部分。这些化合物被评估为 Aurora-A 激酶抑制剂,表明它们在癌症治疗中的潜在用途 (Shaaban 等人,2011 年)。

作用机制

Target of Action

The compound, also known as 7-(4-(benzylsulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, is a member of the pyrimidine and triazole families . Pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Therefore, the primary targets of this compound are likely to be protein kinases.

Mode of Action

The compound interacts with its targets, the protein kinases, by binding to them. This binding inhibits the protein kinases’ activity, thereby controlling cell growth, differentiation, migration, and metabolism . The exact interaction between the compound and its targets may vary depending on the specific protein kinase it binds to.

Biochemical Pathways

Upon binding to protein kinases, the compound affects various biochemical pathways. These pathways are primarily related to cell growth, differentiation, migration, and metabolism . The inhibition of protein kinases can lead to the disruption of these pathways, resulting in the control of cell growth and other cellular processes.

Pharmacokinetics

It is known that the compound’s structure contributes to its solubility, polarity, lipophilicity, and hydrogen bonding capacity . These properties can influence the compound’s bioavailability and its ability to reach its targets within the body.

Result of Action

The result of the compound’s action is the inhibition of protein kinases, leading to the control of cell growth, differentiation, migration, and metabolism . This can have various molecular and cellular effects, depending on the specific type of cell and the specific protein kinase being targeted.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects . .

属性

IUPAC Name |

7-(4-benzylsulfonylpiperazin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O2S/c1-2-24-17-15(20-21-24)16(18-13-19-17)22-8-10-23(11-9-22)27(25,26)12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYXHZRNRYIBPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

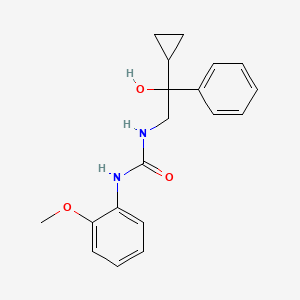

![5-(benzo[d]thiazol-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide](/img/structure/B2966042.png)

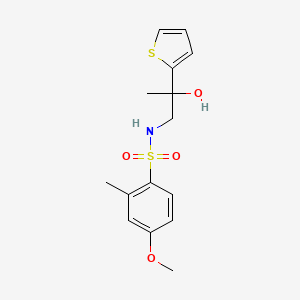

![(5E)-5-({4-[(3-chlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2966047.png)

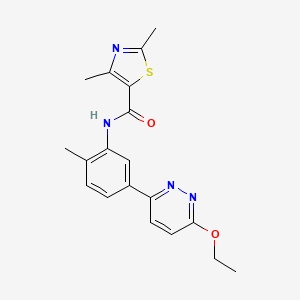

![3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2966054.png)

![Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate](/img/structure/B2966058.png)